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Rboxylate

Cat. No.: B455465
M. Wt: 556.6g/mol
InChI Key: JWEQRJSCTFBRSI-PCLIKHOPSA-N
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Description

Significance of Novel Chemical Entities in Contemporary Chemistry Research

The discovery and development of new chemical entities (NCEs) are foundational to progress in the chemical sciences. wisdomlib.orgwikipedia.org NCEs, which are newly developed compounds not previously approved or discovered, drive innovation across numerous sectors, including pharmaceuticals, agriculture, and materials science. wisdomlib.orgwikipedia.orgwisdomlib.org The exploration of novel compounds allows scientists to develop new medical treatments, create safer and more effective agricultural chemicals, and invent advanced materials. scripps.eduutexas.edu Research into NCEs often leads to a deeper understanding of molecular interactions and biological mechanisms, paving the way for future scientific breakthroughs. wisdomlib.orgsteeronresearch.com The process of identifying, synthesizing, and characterizing these new molecules, while challenging, is essential for addressing global needs in health, food security, and environmental sustainability. nih.govumn.edu

Historical Context of Related Compound Classes and Their Broad Impact

Carboxylic acids, the parent compounds of Rboxylates, have been known for centuries, with many being first isolated from natural sources. britannica.comnoahchemicals.com The names of these early discoveries often reflect their origins; for instance, butyric acid was named from the Latin word for butter, butyrum, from which it was first obtained. britannica.comnoahchemicals.com The discovery of amino acids, which contain both a carboxyl group and an amino group, began in the early 1800s. wikipedia.org In 1806, French chemists isolated asparagine from asparagus, the first amino acid to be identified. wikipedia.org This was followed by the discovery of other amino acids, which were eventually recognized as the building blocks of proteins. wikipedia.org In 1902, Emil Fischer and Franz Hofmeister proposed that proteins are formed by peptide bonds linking the amino group of one amino acid to the carboxyl group of another. wikipedia.org This understanding of the structure of Rboxylate-containing biomolecules revolutionized biochemistry and laid the groundwork for modern molecular biology.

Conceptual Framework for the Investigation of "this compound" within Chemical Sciences

The conceptual framework for understanding Rboxylates is centered on their structure and resulting chemical properties. An this compound is an anion with the general formula R-COO⁻, formed by the deprotonation of a carboxylic acid. wikipedia.org A key feature of the this compound ion is its resonance stabilization. fiveable.mefiveable.me The negative charge is not localized on a single oxygen atom but is delocalized over the two oxygen atoms of the carboxyl group. wikipedia.org This delocalization increases the stability of the anion, which is a primary reason why carboxylic acids are significantly more acidic than alcohols. wikipedia.orgwikipedia.org This inherent stability and the presence of a negative charge make this compound ions important nucleophiles in a variety of chemical reactions. wikipedia.orgfiveable.me They are fundamental functional groups in numerous biological molecules, including amino acids and fatty acids, and play crucial roles in biochemical processes such as pH regulation and enzyme catalysis. fiveable.mefiveable.me

The reactivity and properties of a specific this compound are influenced by the nature of the "R" group. Electron-withdrawing groups attached to the carboxyl group can further stabilize the anion and increase the acidity of the parent carboxylic acid, while electron-donating groups have the opposite effect. britannica.comwikipedia.org

Detailed Research Findings

Synthesis and Chemical Properties

Rboxylates are typically synthesized through the deprotonation of their corresponding carboxylic acids. This can be readily achieved by reacting the carboxylic acid with a base, such as sodium hydroxide (B78521) or sodium bicarbonate. wikipedia.org

R-COOH + NaOH → R-COONa + H₂O

The chemical properties of Rboxylates are largely defined by their nucleophilicity. They can participate in nucleophilic substitution reactions with alkyl halides to form esters, a reaction of significant industrial importance for producing polymers, solvents, and fragrances. wikipedia.orgwikipedia.orgyoutube.com

R-COO⁻ + R'-X → R-COOR' + X⁻

The table below provides examples of common this compound compounds and their parent carboxylic acids.

R-GroupParent Carboxylic AcidThis compound Name
H-Formic AcidFormate
CH₃-Acetic AcidAcetate (B1210297)
CH₃CH₂-Propanoic AcidPropanoate
C₆H₅-Benzoic AcidBenzoate

Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the this compound functional group. Due to resonance, the two C-O bonds are equivalent, resulting in characteristic symmetric and asymmetric stretching vibrations.

Vibration ModeTypical Wavenumber (cm⁻¹)
Asymmetric C-O Stretch1550-1610
Symmetric C-O Stretch1400-1440

These absorptions are distinct from the C=O stretch of a carboxylic acid (typically ~1700-1725 cm⁻¹) and the C-O stretch of an alcohol or ether.

Applications and Future Directions

The diverse properties of Rboxylates have led to their use in a wide range of applications. Simple Rboxylates like sodium acetate are used as buffers. stackexchange.com Long-chain Rboxylates, derived from fatty acids, are the primary components of soaps. youtube.com In this application, the charged cathis compound "head" is hydrophilic (water-attracting), while the long organic "tail" is hydrophobic (water-repelling), allowing for the emulsification of oils and dirt.

Rboxylates also serve as ligands in coordination chemistry, forming stable complexes with metal ions. These metal-cathis compound clusters are being investigated for applications in catalysis and materials science, including the synthesis of nanocrystals.

Future research is likely to focus on developing new catalytic systems that utilize Rboxylates for more efficient and environmentally friendly chemical transformations. utexas.edu Additionally, the role of Rboxylates in biological systems continues to be an active area of investigation, with potential implications for understanding and treating diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28N2O6S B455465 Rboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H28N2O6S

Molecular Weight

556.6g/mol

IUPAC Name

methyl (13E)-13-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C31H28N2O6S/c1-18-9-5-7-11-22(18)38-17-20-15-19(13-14-23(20)36-3)16-25-28(34)33-27-21-10-6-8-12-24(21)39-31(2,32-30(33)40-25)26(27)29(35)37-4/h5-16,26-27H,17H2,1-4H3/b25-16+

InChI Key

JWEQRJSCTFBRSI-PCLIKHOPSA-N

SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC

Isomeric SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC

Origin of Product

United States

Theoretical and Computational Investigations of Rboxylate

Quantum Chemical Approaches to "Rboxylate" Electronic Structure and Bonding

Quantum chemistry provides the fundamental framework for understanding the distribution of electrons and the nature of chemical bonds within a molecule. For the this compound group, these methods can reveal insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on "this compound" Reactivity Descriptors

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on Rboxylates focus on calculating reactivity descriptors, which are quantities derived from the electronic structure that predict how a molecule will behave in a chemical reaction.

Key DFT-calculated descriptors for Rboxylates include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO relates to the ability of the this compound to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the surface of the molecule, highlighting the electron-rich oxygen atoms of the this compound group as likely sites for electrophilic attack.

Fukui Functions: These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

DescriptorTypical Value Range for Acetate (B1210297) (CH₃COO⁻)Significance
HOMO Energy-3.5 to -4.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy+7.0 to +8.0 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap10.5 to 12.5 eVRelates to chemical stability and reactivity
Charge on Oxygen Atoms-0.75 to -0.85 eHighlights nucleophilic character of the cathis compound group

Note: Values are illustrative and can vary based on the specific DFT functional and basis set used.

Molecular Dynamics Simulations of "this compound" Interactions within Diverse Environments

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow scientists to observe the motions of atoms and molecules over time. This is crucial for understanding how Rboxylates behave in realistic environments, such as in solution. rsc.org

Solvation Dynamics of "this compound" in Varied Solvents

The behavior of a this compound ion is heavily influenced by its interactions with surrounding solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell. nih.gov

Key insights from MD simulations of this compound solvation include:

Hydration Structure: Simulations can determine the average number of water molecules in the first solvation shell of the this compound group and their preferred orientations. rsc.org

Solvent Exchange Dynamics: MD can track the rate at which solvent molecules exchange between the bulk solvent and the immediate vicinity of the this compound ion.

Free Energy of Solvation: This thermodynamic quantity, which can be calculated from simulations, determines the solubility of the this compound-containing species in a given solvent.

Studies using ab initio MD, which combines the accuracy of quantum mechanics with the dynamics of MD, have been used to investigate the selective interaction of carboxylates with different metal ions in aqueous solutions, revealing the important role of solvent dynamics in these processes. nih.gov

SolventTypical Coordination Number for AcetateKey Interaction Type
Water6-8Strong hydrogen bonding between water and cathis compound oxygens
Methanol4-6Hydrogen bonding
Acetonitrile3-5Ion-dipole interactions

Note: Coordination numbers represent the average number of solvent molecules in the first solvation shell and can vary with simulation conditions.

Intermolecular Force Field Development and Validation for "this compound" Systems

Classical MD simulations rely on a set of equations and parameters known as a force field to describe the potential energy of a system. nih.govj-octa.com The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov

Developing a force field for this compound systems involves several steps:

Parameterization: This process involves determining the values for parameters such as atomic charges, bond lengths, bond angles, and Lennard-Jones parameters. researchgate.net These are often derived from high-level quantum chemical calculations or by fitting to experimental data. researchgate.net

Validation: The newly developed force field is then tested by running simulations and comparing the results to known experimental properties, such as liquid densities, enthalpies of vaporization, and diffusion coefficients. nih.gov

Refinement: If discrepancies are found, the parameters are adjusted and the validation process is repeated until the force field accurately reproduces the desired properties.

Several force fields, such as AMBER, CHARMM, and OPLS-AA, have parameters for the this compound functional group, enabling the simulation of a wide range of biological and chemical systems. nih.gov

Reaction Pathway Elucidation for "this compound" via Advanced Computational Methodologies

Understanding the precise sequence of events that occur during a chemical reaction—the reaction mechanism—is a central goal of chemistry. Computational methods are exceptionally well-suited for this task, as they can map out the entire energy landscape of a reaction, including short-lived transition states that are difficult to observe experimentally.

For reactions involving Rboxylates, such as C-H activation or decarboxylation, computational studies can:

Identify Transition States: By searching for saddle points on the potential energy surface, researchers can determine the structure and energy of the transition state, which governs the reaction rate.

Map Reaction Coordinates: The minimum energy path connecting reactants, transition states, and products can be calculated, providing a step-by-step "movie" of the reaction.

Evaluate Competing Mechanisms: When multiple reaction pathways are plausible, their respective activation energies can be calculated to determine the most likely mechanism. acs.org

For example, DFT studies have been used to investigate the mechanism of this compound-assisted C-H activation at transition metal centers, a fundamental step in many catalytic cycles. acs.org These studies have shown that the cathis compound often acts in concert with the metal center to facilitate the cleavage of the C-H bond. acs.org Similarly, the mechanism for the formation of carboxylates from alcohols and water catalyzed by ruthenium complexes has been detailed using DFT, outlining a four-step process. acs.orgnih.gov

Transition State Analysis of "this compound" Transformations

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energetic barrier reactants must overcome to form products. Its geometry and energy are of paramount importance in understanding and predicting the rate of a chemical reaction. Computational studies have been instrumental in characterizing the transition states of various "this compound" transformations.

One of the extensively studied reactions is the decarboxylation of "this compound" compounds. For instance, in the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid, DFT calculations have identified a four-membered ring transition state as the rate-determining step. The activation energies for this process have been calculated to be 194.21 kJ/mol and 210.41 kJ/mol for two competing pathways involving protonation at the α-carbon and the carboxyl oxygen, respectively. youtube.com

In the realm of organometallic chemistry, "this compound"-assisted C-H activation is a pivotal transformation. Computational studies on palladium-catalyzed C-H activation of phenylpyridines have shed light on the concerted metalation-deprotonation (CMD) mechanism. In this process, the "this compound" ligand acts as an internal base, abstracting a proton from the C-H bond while the metal center coordinates to the carbon. The transition state geometry for such reactions is a subject of intense computational investigation to understand the factors controlling reactivity and selectivity. rsc.org

The following table summarizes key geometric parameters of a computationally characterized transition state for a generic "this compound" transformation.

ParameterValue
Forming Bond Length (e.g., C-C)2.31 Å
Breaking Bond Length (e.g., C-H)1.46 Å
Key Angle 1120.5°
Key Angle 2115.8°
Imaginary Frequency-350 cm⁻¹

Note: The data in this table is illustrative and represents typical values found in computational studies of "this compound" transformations.

Mechanistic Insights from Computational Kinetics and Thermodynamics of "this compound"

Computational kinetics and thermodynamics provide a quantitative understanding of reaction rates and equilibria. By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed.

For the enzymatic decarboxylation of an α,β-unsaturated acid, theoretical studies have mapped out the potential energy profile. These calculations revealed that the polarity of the solvent significantly influences the energy barriers, particularly for steps involving proton transfer. nih.gov For example, the 1,3-dipolar cycloaddition step was found to have an activation energy of 65 kJ mol⁻¹. nih.gov

In another example, the Ru(II)-catalyzed decarboxylative C-H alkenylation of aryl "Rboxylates" with alkynes has been investigated using DFT. The calculations show a catalytic cycle involving "this compound"-directed C-H activation, alkyne insertion, decarboxylation, and protonation. A key finding from these studies is that a facile tether-assisted decarboxylation step is crucial for the desired reactivity, and the barrier for this step is sensitive to the length of the tether. nih.gov

The thermodynamic viability of "this compound" transformations is also a key aspect of computational studies. For the decarboxylation of 4-hydroxybenzoic acid, DFT calculations estimated the Gibbs free energy of the reaction (ΔG) to be -17.7 kcal·mol⁻¹, indicating a thermodynamically favorable process. nih.gov

The table below presents a summary of calculated kinetic and thermodynamic data for a representative "this compound" transformation.

Reaction StepΔG‡ (kcal/mol)ΔG (kcal/mol)
Reactant Binding5.2-3.1
Rate-Determining Step 26.8 15.4
Product Release8.7-10.2
Overall Reaction 2.1

Note: The data in this table is illustrative and based on values reported in computational studies of various "this compound" reactions. acs.org

These computational insights are crucial for understanding the underlying principles that govern the reactivity of "this compound" compounds and for the rational design of more efficient chemical processes.

Synthetic Methodologies for Rboxylate and Its Structural Analogues

Retrosynthetic Analysis and Strategic Approaches to "Rboxylate" Synthesis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgewadirect.comquizlet.com When applied to a generic cathis compound-containing target molecule (represented here as "this compound"), this approach reveals several common bond disconnections and corresponding synthetic strategies.

A primary retrosynthetic disconnection for a carboxylic acid involves breaking the C-C bond adjacent to the carboxyl group. This leads to a nucleophilic "-COOH" synthon, for which a cyanide anion is a common synthetic equivalent, and an electrophilic "R+" synthon, often derived from an alkyl halide. wikipedia.org The forward synthesis would then involve an SN2 reaction between the alkyl halide and sodium cyanide to form a nitrile, followed by hydrolysis to yield the carboxylic acid. libretexts.org

Another key strategy involves the disconnection of the C-C bond between the carbonyl carbon and the R group, leading to an acyl cation synthon and a nucleophilic R- synthon. The synthetic equivalent for the acyl cation is often carbon dioxide, while the R- synthon is typically an organometallic reagent like a Grignard or organolithium compound. The forward reaction, known as carboxylation, involves the addition of the organometallic reagent to CO₂. libretexts.org

Functional group interconversion (FGI) is also a crucial tool in the retrosynthesis of carboxylates. ewadirect.comresearchgate.net A carboxylic acid can be retrosynthetically derived from other functional groups such as primary alcohols, aldehydes, or even alkenes and alkynes through oxidative cleavage. libretexts.org For instance, the oxidation of a primary alcohol or an aldehyde is a direct and common route to a carboxylic acid.

Development of Novel Synthetic Routes to "this compound"

The quest for more efficient and environmentally benign methods for synthesizing carboxylates has driven the development of numerous novel synthetic routes. These modern approaches often leverage catalysis and adhere to the principles of green chemistry.

Catalysis plays a pivotal role in modern organic synthesis, and the formation of carboxylates is no exception. A significant area of research has been the catalytic carboxylation of various organic substrates with carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. mdpi.comrsc.org

Transition-metal catalysts, particularly those based on palladium, nickel, and copper, have been extensively studied for carboxylation reactions. mdpi.com For example, palladium-catalyzed carboxylation of aryl halides has been shown to proceed under visible light, where a Pd(0) species undergoes oxidative addition with the aryl halide, followed by CO₂ insertion. mdpi.com Similarly, nickel catalysts have been employed for the hydrocarboxylation of unactivated alkenes to produce branched carboxylic acids. acs.org Copper-catalyzed carboxylation of organoboronic esters also provides a mild route to carboxylic acids. mdpi.com

Table 1: Examples of Catalytic Carboxylation Reactions

Catalyst SystemSubstrateProductKey Features
Palladium/Visible LightAryl HalidesAryl Carboxylic AcidsUtilizes light energy to drive the reaction. mdpi.com
Nickel/dmbpyTerminal AlkenesBranched Carboxylic AcidsOffers regioselectivity for branched products. acs.org
Copper/TMEDAAryl IodidesAryl Carboxylic AcidsProceeds under mild conditions with low catalyst loading. mdpi.com
Iron Salts/Visible LightAlkyl Carboxylic AcidsAlkyl Radicals for C-S bond formationDecarboxylative functionalization under sustainable conditions. acs.org

Beyond carboxylation, catalytic oxidation reactions offer efficient pathways to carboxylic acids. For instance, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water provides a green and mild method for synthesizing a variety of carboxylic acids. mdpi.com Electrocatalysis has also emerged as a powerful tool, enabling the selective oxidation of carboxylates in the presence of oxidatively sensitive metal catalysts to control the reactivity of the resulting radical intermediates. nih.gov

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to cathis compound synthesis. pnas.org A key focus is the use of sustainable and renewable feedstocks. For example, cellulose-derived platform chemicals can be converted into medium-chain fatty acids through selective hydrodeoxygenation of aldol (B89426) condensation products. rsc.org

The use of environmentally benign solvents and reagents is another cornerstone of green chemistry. Water is an ideal green solvent, and methods like the selenium-catalyzed oxidation of aldehydes in water exemplify this approach. mdpi.com Similarly, the use of aqueous hydrogen peroxide as an oxidant in combination with recyclable catalysts like sodium hexametaphosphate for the synthesis of carboxylic acids from aldehydes presents a highly efficient and environmentally friendly alternative to traditional methods that use toxic heavy metals. researchgate.net

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also a critical consideration. pnas.org Catalytic carboxylation with CO₂ is an excellent example of an atom-economical reaction, as it directly incorporates the carbon dioxide molecule into the product. mdpi.comrsc.org

Synthesis of "this compound" Derivatives for Structure-Reactivity Relationship Studies

The synthesis of cathis compound derivatives, such as esters, amides, acyl halides, and anhydrides, is crucial for studying structure-reactivity relationships. libretexts.orgyoutube.com The reactivity of these derivatives towards nucleophilic acyl substitution varies significantly, following the general order: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.orgyoutube.com This trend is governed by the leaving group ability of the substituent attached to the carbonyl carbon.

These derivatives are typically synthesized from the parent carboxylic acid. libretexts.org For example, esters are commonly formed through the Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis. Acyl chlorides, the most reactive derivatives, are often prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. libretexts.orgyoutube.com Amides can be synthesized from more reactive derivatives, such as acyl chlorides or esters, by reaction with ammonia (B1221849) or primary/secondary amines. youtube.comyoutube.com

By systematically varying the structure of the R group in the cathis compound and the nature of the derivative, chemists can probe how electronic and steric factors influence reaction rates and mechanisms. For instance, studying the hydrolysis rates of a series of substituted esters can provide quantitative data on the electronic effects of the substituents, which can be correlated using Hammett plots. These studies are fundamental to understanding and predicting chemical reactivity.

Table 2: Common Synthetic Routes to Carboxylic Acid Derivatives

DerivativeReagentsTypical Reaction
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Treatment of the corresponding carboxylic acid. libretexts.org
Acid AnhydrideAcyl chloride and a cathis compound saltNucleophilic acyl substitution. libretexts.org
EsterAlcohol and an acid catalyst (e.g., H₂SO₄)Fischer esterification of a carboxylic acid. libretexts.org
AmideAcyl chloride and ammonia or an amineNucleophilic acyl substitution. youtube.com

Process Optimization and Scalability Considerations for "this compound" Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization and consideration of scalability. researchgate.net Key parameters that are optimized include reaction temperature, pressure, concentration of reactants, catalyst loading, and reaction time. The goal is to maximize yield and purity while minimizing costs, energy consumption, and waste generation. acs.org

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of carboxylates, including improved heat and mass transfer, better process control, and enhanced safety. researchgate.net For example, the production of 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, has been optimized in a continuous packed-bed reactor, achieving a significant increase in production efficiency and a reduction in reaction time compared to batch reactors. acs.org

The choice of catalyst is also critical for scalability. An ideal catalyst should be highly active, selective, stable, and easily separable from the reaction mixture for recycling. For instance, in the synthesis of FDCA, the stability of the Ru/C catalyst under the reaction conditions was a key factor in the process's viability. acs.org

Reaction Mechanisms and Reactivity Studies of Rboxylate

Elucidation of Reaction Pathways and Intermediate Species

Understanding the pathways through which carboxylates react and the transient species formed is crucial for controlling reaction outcomes. Carboxylate involvement ranges from direct participation in substitution and elimination reactions to its role as a directing group or ligand in complex catalytic cycles.

One significant area of study involves high-valent metal-oxo species, which are often key intermediates in oxidation reactions. For instance, a Ru(V)-oxo intermediate has been detected and stabilized by terpyridine and phenanthroline cathis compound ligands. researchgate.net In this system, the interaction between the cathis compound group and the ruthenium center is critical for achieving the high-valent state necessary for catalytic activity. researchgate.net Computational studies using density functional theory (DFT) have been employed to optimize the structures of these intermediates and analyze bond lengths, providing insight into their stability and reactivity. researchgate.net

In radical chemistry, carboxylates can undergo decarboxylation to form radical intermediates. uvic.cauvic.ca The reaction of quinoline-based carboxylates with radicals like the hydroxyl radical (•OH) has been shown to proceed through the formation of OH-adducts as transient species. researchgate.net Similarly, reactions with the sulfate (B86663) radical anion (SO₄•⁻) can lead to the formation of a radical cation that subsequently hydrolyzes to an OH-adduct. researchgate.net

In photoredox catalysis, α-heterosubstituted carboxylates can be selectively oxidized to form radicals. For example, a dithiane 2-carboxylic acid, upon light irradiation in the presence of an iridium(III) catalyst, generates a 1,3-dithiane (B146892) radical. researchgate.net This radical intermediate is capable of performing addition reactions to a variety of Michael acceptors, highlighting a pathway for formal carbon-carbon bond formation. researchgate.net

Kinetic and Thermodynamic Aspects of Cathis compound Reactions

The rate, equilibrium, and selectivity of reactions involving carboxylates are governed by kinetic and thermodynamic principles. These aspects dictate the feasibility of a reaction and the distribution of products.

The rate of a chemical reaction is described by a rate law, an equation that links the reaction rate with the concentrations of reactants. For a general reaction, the rate law is often expressed in the power-law form: r = k[A]ˣ[B]ʸ, where 'r' is the reaction rate, 'k' is the rate constant, [A] and [B] are reactant concentrations, and the exponents 'x' and 'y' represent the order of the reaction with respect to each reactant. tcaexamguide.com

Determining these parameters for cathis compound reactions often involves techniques like pulse radiolysis to study fast reactions. For example, the reaction kinetics of 8-quinoline carboxylic acid (8QCA) with various radicals have been investigated. The bimolecular rate constant for the reaction between 8QCA and the sulfate radical anion (SO₄•⁻) was determined by monitoring the buildup of a transient species. researchgate.net

Table 1: Reaction Rate Constant for 8-Quinoline Carboxylic Acid (8QCA) with Sulfate Radical Anion

Reactant Radical Species pH Rate Constant (k) [M⁻¹s⁻¹]
8-Quinoline Carboxylic Acid SO₄•⁻ 7 1.4 x 10⁹

Data sourced from kinetic studies using pulse radiolysis. researchgate.net

This high rate constant indicates a very fast, near diffusion-controlled reaction. researchgate.net Such kinetic studies are essential for understanding the degradation pathways of pollutants and for designing effective remediation strategies. researchgate.net

Reaction selectivity, the preference for one product over others, can be influenced by thermodynamic and kinetic factors. scribd.com In thermodynamically controlled reactions, the most stable product is favored, reflecting the reaction equilibrium. scribd.comsci-hub.se In kinetically controlled reactions, the product that is formed fastest predominates. scribd.com

In the context of photoreactions, selectivity can be significantly enhanced by using a sensitizer. This approach allows a substrate to be excited indirectly, which can prevent competitive processes and undesirable side reactions that might occur with direct excitation. rsc.org The use of chiral catalysts in asymmetric photoreactions can impart high enantioselectivity, creating a distinct chiral environment that biases the reaction toward one enantiomer. rsc.org

The coordination environment provided by cathis compound ligands can also influence selectivity. Subtle changes in how a cathis compound group binds to a metal center can alter the electronic and steric properties of the catalyst, thereby directing the reaction pathway. researchgate.net For example, the hemilability of a cathis compound ligand—its ability to partially dissociate—under oxidative conditions can be crucial for creating an open coordination site for a substrate to bind, a key step in many catalytic cycles. researchgate.net

Electrophilic and Nucleophilic Characterization of Carboxylates

The cathis compound anion (R-COO⁻) is inherently nucleophilic. The negative charge is delocalized across the two oxygen atoms, creating an electron-rich center that can attack electrophilic (electron-poor) species. This nucleophilicity is fundamental to many of its characteristic reactions, such as Sₙ2 reactions with alkyl halides.

The nucleophilic character of carboxylates is exploited in various synthetic methodologies. For example, tandem reactions can be initiated by a base-promoted nucleophilic substitution involving a cathis compound or a related carbanion. rdd.edu.iq Conversely, the carbonyl carbon of a cathis compound ester derivative can act as an electrophile, undergoing attack by nucleophiles in reactions like aromatic-electrophilic substitution to form cyclic esters. rdd.edu.iq

The interplay between nucleophiles and electrophiles is central to chemical biology. Many biological molecules contain nucleophilic residues, which can be targeted by small molecules containing electrophilic "warheads." escholarship.org While the cathis compound group itself is nucleophilic, understanding its reactivity provides a framework for designing molecules that interact with other key functional groups in biological systems. escholarship.org

Radical Chemistry and Photochemical Transformations of Carboxylates

Reactions involving free radicals and those initiated by light represent a significant area of cathis compound chemistry, offering unique pathways for bond formation and molecular degradation.

Photochemical transformations can be initiated by the absorption of light, often by a photocatalyst that then interacts with the cathis compound-containing substrate. In certain systems, Fe(III)-cathis compound complexes act as photocatalysts. Under simulated sunlight, these complexes can photodissociate, initiating a series of reactions that produce highly reactive species like the hydroxyl radical (•OH). researchgate.net These radicals are potent oxidizing agents responsible for the degradation of persistent organic pollutants. researchgate.net The efficiency of this process can be markedly accelerated by the addition of hydrogen peroxide (H₂O₂). researchgate.net

Photoredox catalysis provides another powerful tool for generating radicals from carboxylates. An excited-state photocatalyst, such as an iridium(III) complex, can engage in a single electron transfer (SET) process with a cathis compound. researchgate.netrsc.org This oxidation generates a radical species that can participate in subsequent reactions. researchgate.net For instance, the selective formation of radicals from α-heterosubstituted carboxylates allows for their addition to Michael acceptors, a process that is difficult to achieve through other means. researchgate.net The electrochemical properties of the metal complex catalyst can be tuned to control the selectivity of these photo-oxidation reactions. researchgate.net

Kinetic and mechanistic studies on the reactions of carboxylates with radicals have provided detailed insights into their degradation pathways. The reaction of 8-quinoline carboxylic acid with •OH radicals is diffusion-limited, and the specific intermediates formed depend on the pH of the solution. researchgate.net Theoretical calculations can complement these experimental findings by identifying the most reactive sites within the molecule for radical attack. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Rboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of "Rboxylate"

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for determining the structure and dynamics of molecules numberanalytics.comhyphadiscovery.comlibretexts.org. Applied to "this compound," NMR provides detailed information about the local electronic environment of specific nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C), offering insights into connectivity, functional groups, and stereochemistry libretexts.orgacs.orgslideshare.net. The principle relies on the magnetic properties of certain atomic nuclei which, when placed in a strong magnetic field and exposed to radiofrequency pulses, absorb and re-emit energy at specific frequencies (chemical shifts) libretexts.orgslideshare.net.

Multidimensional NMR Techniques for Connectivity and Stereochemical Analysis of "this compound"

While one-dimensional (1D) NMR spectra (e.g., ¹H and ¹³C NMR) provide essential information, complex molecules like "this compound" often benefit from multidimensional NMR techniques to resolve overlapping signals and establish through-bond and through-space correlations numberanalytics.comwikipedia.orglibretexts.org. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), provide information about scalar couplings between nuclei, revealing which atoms are connected through one to three bonds wikipedia.orglibretexts.org. Total Correlation Spectroscopy (TOCSY) extends this by showing correlations between all nuclei within a coupled spin system wikipedia.org. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for establishing correlations between different types of nuclei, typically ¹H and ¹³C, allowing for the assignment of carbon signals and the identification of longer-range correlations hyphadiscovery.comwikipedia.org. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space proximity between nuclei, which is critical for determining the relative stereochemistry and conformation of "this compound" hyphadiscovery.com.

These multidimensional techniques, when applied to "this compound," can help piece together the complete molecular structure even in cases of complex spectral overlap, which is a common challenge with larger or conformationally flexible molecules. numberanalytics.comwikipedia.org

Solid-State NMR for "this compound" Crystalline and Amorphous Forms

Solid-state NMR (SSNMR) spectroscopy is particularly useful for characterizing "this compound" in its solid forms, including crystalline polymorphs and amorphous states europeanpharmaceuticalreview.compreprints.orgjocpr.com. Unlike solution-state NMR, SSNMR can analyze materials with restricted molecular motion, providing insights into the atomic-level structure, molecular dynamics, and interactions within the solid lattice preprints.orgjocpr.com. Techniques like Magic Angle Spinning (MAS) are employed to average out orientation-dependent interactions, improving spectral resolution preprints.org. Cross Polarization (CP) is often used to enhance the sensitivity of less abundant nuclei like ¹³C preprints.org.

SSNMR can distinguish between different crystalline forms of "this compound" based on subtle differences in chemical shifts and spectral patterns, which are indicative of variations in crystal packing and molecular conformation europeanpharmaceuticalreview.comjocpr.com. It is also a powerful tool for quantifying the amount of crystalline and amorphous content in a sample, which is crucial for understanding material properties like stability and solubility europeanpharmaceuticalreview.comjocpr.com. Furthermore, SSNMR can probe molecular interactions in multi-component solid systems involving "this compound," such as co-crystals or solid dispersions rsc.orgamericanpharmaceuticalreview.com.

Mass Spectrometry Techniques for "this compound" Fragmentation Pathways and Reaction Monitoring

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound mdpi.com. MS is extensively used in "this compound" research for confirming its molecular weight, identifying impurities, studying fragmentation pathways, and monitoring reactions mdpi.comamericanpharmaceuticalreview.com.

The process typically involves ionizing the "this compound" molecule, separating the resulting ions based on their m/z ratio, and detecting them mdpi.com. Different ionization techniques can be employed depending on the properties of "this compound," such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) americanpharmaceuticalreview.com.

High-Resolution Mass Spectrometry for "this compound" Degradation Products and Complexes

High-resolution mass spectrometry (HRMS) provides accurate mass measurements of ions, often with precision in the parts per million (ppm) range mdpi.comamericanpharmaceuticalreview.comdrug-dev.com. This high accuracy allows for the determination of the elemental composition of "this compound" and its related species with high confidence mdpi.comamericanpharmaceuticalreview.com. HRMS is particularly valuable for identifying and characterizing potential degradation products of "this compound," which may be present at low concentrations drug-dev.comnih.govmobilionsystems.com. By accurately measuring the mass of degradation products, their molecular formulas can be assigned, providing clues about the degradation pathways nih.govresearchgate.net.

HRMS can also be used to study non-covalent complexes involving "this compound," such as those formed with metal ions or other molecules, by detecting the intact complex ions and determining their precise mass mdpi.com.

Tandem Mass Spectrometry for Deeper Structural Insights into "this compound"

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions nih.govresearchgate.netacs.org. This technique provides deeper structural information by revealing how the "this compound" molecule breaks apart under controlled conditions nih.govacs.orgwikipedia.org.

In a typical MS/MS experiment, a precursor ion corresponding to "this compound" or one of its related species is selected in the first stage of mass analysis, then fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second stage nih.govresearchgate.netwikipedia.org. The fragmentation pattern, or the谱图 of the product ions, is characteristic of the molecule's structure and can be used to confirm the proposed structure of "this compound" or to elucidate the structures of unknown impurities or degradation products americanpharmaceuticalreview.comnih.govlibretexts.org. By analyzing the masses of the fragment ions, specific bonds that were cleaved can be identified, providing a roadmap of the molecule's substructures orgchemboulder.commiamioh.edu. Tandem MS is particularly powerful when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), allowing for the analysis of complex mixtures containing "this compound" americanpharmaceuticalreview.comthermofisher.com.

X-ray Diffraction and Crystallography for "this compound" Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to determine the arrangement of atoms within a crystalline material iastate.edumalvernpanalytical.com. It is based on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern that is characteristic of the material's crystal structure iastate.educarleton.edu. XRD is essential for understanding the solid-state properties of "this compound," including its crystal structure, polymorphism, and crystallinity malvernpanalytical.comanton-paar.com.

X-ray Diffraction and Crystallography for "this compound" Single Crystal and Powder Analysis

X-ray diffraction studies of "this compound" can be performed on both single crystals and powder samples, providing different but complementary information iastate.edujove.com.

Single Crystal X-ray Diffraction (SCXRD): If "this compound" can be grown as a suitable single crystal, SCXRD is the most powerful technique for unambiguously determining its three-dimensional atomic structure jove.comrigaku.comuwaterloo.ca. By analyzing the diffraction pattern generated by a single crystal, crystallographers can determine the precise positions of each atom in the unit cell, as well as bond lengths, bond angles, and torsion angles jove.comuwaterloo.ca. This provides a complete picture of the molecular structure and how molecules are arranged in the crystal lattice anton-paar.comrigaku.com. SCXRD is invaluable for confirming the structure of a newly synthesized "this compound" variant or for understanding the subtle structural differences between polymorphs anton-paar.com.

Powder X-ray Diffraction (PXRD): When single crystals are not available or for analyzing the bulk crystalline composition of a sample, Powder X-ray Diffraction (PXRD) is employed iastate.edujove.comlibretexts.org. PXRD uses a powdered sample consisting of many small crystallites iastate.edulibretexts.org. The diffraction pattern obtained is a summation of the diffraction from all the randomly oriented crystallites carleton.edu. While PXRD does not provide the full 3D structure like SCXRD, the resulting pattern of peaks at specific angles (2θ) and intensities serves as a unique fingerprint for a given crystalline phase of "this compound" libretexts.org. PXRD is widely used for identifying the crystalline phases present in a sample, assessing its purity, determining the degree of crystallinity, and monitoring phase transformations (e.g., between different polymorphs) malvernpanalytical.comlibretexts.org. It is a crucial technique for quality control and understanding the solid-state behavior of "this compound" in different formulations or under various conditions.

By applying these advanced spectroscopic and analytical methodologies, researchers can gain a comprehensive understanding of the chemical structure, solid-state properties, and behavior of "this compound," which is essential for its further study and potential applications.

Chromatographic and Separation Techniques for "this compound" Purity Assessment and Mixture Analysis

Hyphenated Techniques for "this compound" Component Identification in Complex Matrices

The identification and characterization of "this compound" compounds within complex matrices necessitate the application of advanced analytical methodologies, particularly hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. These techniques are crucial for resolving "this compound" components from intricate sample backgrounds and providing structural information. Research in this area frequently employs techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with their variants.

GC-MS has been utilized for the analysis of compounds, including those with cathis compound functionalities, in complex biological and environmental matrices. For instance, GC-MS was applied to study secondary metabolites in the ethanol (B145695) extract of Solanum species, where various phyto-constituents, some of which are cathis compound derivatives, were detected and identified based on their mass spectra and retention times researchgate.netekb.eg. The analysis involved extracting compounds from plant material, separating them by GC, and detecting them by MS, with identification often achieved by comparing spectra to mass spectral libraries like the NIST library ekb.eg. This approach allows for the screening and identification of numerous compounds simultaneously within a single run.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers advantages for analyzing less volatile or thermally labile "this compound" compounds. This technique involves separating components using liquid chromatography before their introduction into a mass spectrometer. LC-MS/MS has been employed for the determination of residues, including those containing cyclopropanecathis compound (B1236923) moieties, in complex matrices like soil and sediment epa.gov. Method validation studies for such analyses involve assessing parameters like selectivity, linearity, limit of quantification (LOQ), and limit of detection (LOD) using techniques like multiple reaction monitoring (MRM) to enhance specificity and sensitivity epa.gov. The use of internal standards is also common practice in GC-MS and LC-MS methods to improve the accuracy and reproducibility of quantification in complex samples biorxiv.org.

Hyphenated techniques are also integral to metabolomics studies involving "this compound" compounds. GC-MS and LC-MS-based metabolomics workflows are used to profile a wide range of metabolites in biological samples, including those with cathis compound groups biorxiv.orgwindows.networktribe.com. These studies often involve extensive sample preparation steps tailored to the matrix (e.g., cell pellets, plasma, tissue homogenates) to extract and prepare metabolites for analysis biorxiv.orgwindows.netuniversiteitleiden.nl. Following chromatographic separation and mass spectrometric detection, sophisticated data analysis techniques are applied to identify and quantify "this compound" metabolites and study their changes under different biological conditions worktribe.com.

Furthermore, hyphenated techniques like SPE-GC-FID (Solid-Phase Extraction-Gas Chromatography-Flame Ionization Detection) have been developed for the quantification of specific cathis compound-containing compounds, such as organic carbonates, in complex aqueous matrices from recycling processes researchgate.net. This highlights the utility of combining sample preparation techniques like SPE with chromatographic and detection methods for effective matrix elimination and analyte preconcentration researchgate.net.

Detailed research findings from studies employing these techniques often include chromatographic parameters, mass spectral data (e.g., m/z values, fragmentation patterns), retention times, and quantitative data (e.g., concentrations, relative abundances). The selectivity of these methods in complex matrices is typically evaluated to ensure that interfering peaks are not present at the retention times of the target "this compound" analytes epa.govscirp.org.

Here is an example of data that might be presented in research utilizing hyphenated techniques for "this compound" analysis in complex matrices, based on the types of findings reported in the search results:

Analyte Name (Putative)Hyphenated TechniqueMatrixRetention Time (min)Major m/z Ions (or MRM Transitions)NotesSource
"this compound"GC-MSBiological Sample~15Not specifiedListed as a detected metabolite windows.net
Ethyl 3-(2-naphthyl)-7-(naphthylcarbonyl)-8-hydropyrrolo[1,2-e]pyrimidine-5-cathis compoundGC-MSSolanum extract~15Not specifiedIdentified secondary metabolite researchgate.netekb.eg
cis-DeltamethrinLC-MS/MSSoil/SedimentNot specifiedSpecific MRM transitionsMethod validated for residue determination epa.gov
tert-Butyl(3R,4S,7S,7S)-7-hydroxy-2,2,4-trimethyltetrahydro- zhanggroup.orggoogle.comdioxolo[4,5-c]pyridine-5(4H)-cathis compoundLC-MSReaction MixtureNot specified[M+H]+ 288.18061 (found)Characterized reaction product universiteitleiden.nl
Dimethyl-2,5-dioxahexane cathis compound (DMDOHC)SPE-GC-FIDAqueous Recycling SampleNot specifiedNot applicable (FID)Quantified organic carbonate researchgate.net

Note: The specific retention times and mass spectral data for "this compound" and the Solanum compound are illustrative based on the context provided in the sources, which listed compounds detected at certain retention times by GC-MS but did not provide full mass spectra.

These examples demonstrate the versatility of hyphenated techniques in identifying and characterizing "this compound" compounds across diverse and complex sample types, from biological extracts and environmental samples to reaction mixtures and industrial wastewater.

Applications and Functionalization of Rboxylate

"Rboxylate" in Catalysis and Organocatalysis

The influence of the "this compound" group in catalysis is profound, spanning both homogeneous and heterogeneous systems. Cathis compound ligands are crucial in tuning the electronic and steric properties of metal catalysts, while cathis compound-functionalized materials serve as robust platforms for heterogeneous catalytic processes.

Homogeneous Catalysis with "this compound" Derivatives

In homogeneous catalysis, "this compound" derivatives, particularly as ligands for transition metals, are instrumental. Metal-cathis compound complexes are widely employed due to their stability, solubility in organic solvents, and the tunable nature of the cathis compound ligand. By altering the 'R' group of the "this compound" (R-COO⁻), researchers can precisely modulate the activity and selectivity of the metallic center.

Recent research has highlighted the use of metal complexes with "this compound"-containing ligands in a variety of transformations. For instance, manganese complexes featuring hydroxypyridine-based ligands are effective for the transfer hydrogenation of ketones and aldehydes. mdpi.com Similarly, ruthenium complexes are used in the dehydrogenative synthesis of pyrimidines and other heterocyclic compounds. mdpi.com In these systems, the "this compound" or its precursor carboxylic acid group often plays a direct role in the catalytic cycle, participating in proton transfer or substrate coordination.

A notable area of advancement is in the hydrogenation of CO2 to formate, a reaction catalyzed by dihydride complexes where a "this compound" intermediate is formed. mdpi.com This process is a key step in carbon capture and utilization technologies.

Catalyst Type"this compound" Ligand ExampleApplication
Manganese ComplexHydroxypyridine-basedTransfer hydrogenation of ketones
Ruthenium ComplexPincer-type ligandsDehydrogenative synthesis of heterocycles
Ruthenium Dihydride ComplexN/A (formate intermediate)Hydrogenation of CO2

Heterogeneous Catalysis Involving "this compound" Moieties

The transition from homogeneous to heterogeneous catalysis offers significant advantages, including catalyst recovery and reuse. um.edu.mtresearchgate.net "this compound" moieties are central to the design of many solid catalysts. One of the most prominent strategies involves immobilizing catalytically active species onto supports functionalized with "this compound" groups. mdpi.com

Carbon-based materials like graphene and carbon nanotubes can be functionalized to support organocatalysts or metal complexes, enhancing stability and reusability. mdpi.com Furthermore, metal-organic frameworks (MOFs), which are discussed in detail in section 6.2.2, often utilize "this compound" linkers and can serve as highly effective heterogeneous catalysts for a wide range of organic transformations. The ordered porous structure of these materials allows for size- and shape-selective catalysis. For example, pyrolyzing "this compound"-based MOFs like MIL-47(V) or MIL-125(Ti) can produce carbon-supported metal oxide or carbide catalysts for applications such as oxidation reactions. google.com

In oxidation catalysis over metal oxides, the Mars-van Krevelen mechanism describes a process where lattice oxygen oxidizes a substrate. The surface chemistry, which can involve adsorbed "this compound" species, is crucial for the catalyst's ability to be re-oxidized by gaseous oxygen, thus completing the catalytic cycle.

"this compound" in Materials Science and Polymer Chemistry

The "this compound" group is a fundamental building block in the creation of advanced materials and polymers. Its ability to form strong coordination bonds with metals and participate in polymerization reactions allows for the construction of materials with precisely controlled architectures and functionalities.

Integration of "this compound" into Novel Polymeric Architectures

Modern polymerization techniques have enabled the synthesis of polymers with complex and highly controlled architectures, moving beyond simple linear chains to structures like bottle-brush copolymers, stars, and dendritic polymers. mit.edu The incorporation of "this compound" functionalities into these architectures is a key strategy for imparting specific properties such as stimuli-responsiveness, degradability, and capacity for metal coordination.

Aliphatic polyesters, synthesized via the ring-opening polymerization of lactones, are a major class of polymers where the ester linkage (a derivative of the "this compound" function) is integral to the backbone. researchgate.net This method allows for the creation of well-defined block and graft copolymers. researchgate.net By combining this with other controlled polymerization mechanisms, novel materials have been developed for fields ranging from biomedical applications to microelectronics. researchgate.net Advanced techniques like ring-opening metathesis polymerization (ROMP) can be used with functionalized monomers to create sophisticated architectures for applications such as MRI contrast agents. mit.edu

Polymerization TechniqueMonomer TypeResulting ArchitectureApplication Area
Ring-Opening Polymerization (ROP)Lactones, LactidesBlock/Graft CopolymersBiomedical, Microelectronics researchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Functionalized NorbornenesBottle-Brush CopolymersMRI Imaging, Self-Assembly mit.edu

"this compound" as a Component in Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent-Organic Frameworks)

Metal-Organic Frameworks (MOFs)

"this compound"-based linkers are arguably the most common and important class of building blocks for the construction of Metal-Organic Frameworks (MOFs). wikipedia.orgrhhz.net These crystalline porous materials are formed by the coordination of metal ions or clusters with multitopic organic ligands, with "this compound" groups serving as the primary coordination sites. The geometry and connectivity of the "this compound" linker dictate the topology and pore structure of the resulting framework.

Prototypical examples like MOF-5 and HKUST-1 are built from dicathis compound and tricathis compound linkers, respectively, and have spurred massive growth in the field. wikipedia.org In MOF-5, terephthalate (a dicathis compound) links Zn4O clusters to form a cubic 3D lattice. wikipedia.org The versatility of "this compound" chemistry allows for the synthesis of isoreticular series of MOFs, where the linker length is varied while the underlying topology is maintained, enabling systematic tuning of pore size. While most MOFs are crystalline solids, recent work has shown that "this compound"-based MOFs using flexible aliphatic linkers like adipate can be melted to form MOF glasses, overcoming the limitations of poor processability in their crystalline powder form. researchgate.netnih.govnih.gov

MOF Example"this compound" LinkerMetal Ion/ClusterKey Feature
MOF-5TerephthalateZn4OPrototypical cubic framework wikipedia.org
HKUST-1Benzene-1,3,5-tricathis compoundCu₂High porosity, paddle-wheel SBU
Mg-adp MOFAdipateMg²⁺Meltable to form MOF glass nih.gov

Covalent-Organic Frameworks (COFs)

Covalent-Organic Frameworks (COFs) are another class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. sapub.org The incorporation of "this compound" groups (or their precursor carboxylic acids) into COF building blocks imparts functionality and can influence properties like adsorption and catalytic activity.

Imine-based COFs containing carboxylic acid groups have been synthesized and utilized in applications such as heterogeneous catalysis. researchgate.net The ordered nanopores and pre-designable functionality of COFs make them excellent candidates for various applications, including gas storage and separation. sapub.orgmdpi.com While early COFs based on boroxine chemistry suffered from poor moisture stability, newer linkages such as β-ketoenamine have led to the development of highly stable COFs, expanding their applicability in aqueous environments. mdpi.comyoutube.com The synthesis of carboxyl-functionalized COFs can be achieved through various methods, including the use of deep eutectic solvents, which provides a greener alternative to traditional organic solvents. researchgate.net

"this compound" in Sensing and Detection Technologies

The unique chemical properties of the "this compound" group make it a valuable component in the development of chemical sensors and detection systems. Its ability to participate in specific non-covalent interactions, such as hydrogen bonding and electrostatic interactions, as well as coordination with metal centers, can be harnessed for molecular recognition.

A prime example is the use of supramolecular sensor arrays to detect and differentiate various "this compound"-containing drugs in complex media like water or human urine. scilit.com These arrays consist of multiple chemosensors embedded in a hydrogel matrix. scilit.com The differential response of the sensors to different "this compound" analytes generates a unique "fingerprint," which can be analyzed using pattern recognition techniques like principal component analysis to identify the analyte with high accuracy. scilit.com Research has demonstrated the ability of an eight-member sensor array to correctly classify 14 different carboxylates in water and to differentiate six nonsteroidal anti-inflammatory drugs at concentrations as low as 0.5 ppm. scilit.com

Furthermore, "this compound" functionalities are employed in the design of molecularly imprinted polymers (MIPs) for sensor applications. mdpi.com MIPs are synthetic receptors with recognition sites tailored for a specific target molecule. By using a "this compound"-containing analyte as a template during polymerization, a cavity is created that is complementary in size, shape, and functionality, allowing for the selective rebinding and detection of that analyte in complex samples. mdpi.com Electrochemical sensors and biosensors also frequently utilize surfaces modified with "this compound"-containing molecules to enhance selectivity or to immobilize biomolecules for biodetection applications. mdpi.com

Development of "this compound"-Based Chemosensors for Specific Analytes

This compound-based chemosensors are designed to detect and quantify specific chemical species, or analytes. The cathis compound group's ability to bind with various ions and molecules is fundamental to its application in sensor technology.

One significant area of development is in the creation of fluorescent chemosensors. For instance, researchers have synthesized chemosensor arrays using cathis compound-functionalized polythiophene derivatives for the detection of multiple metal ions. hep.com.cn These sensors exhibit changes in fluorescence intensity and spectral shifts upon binding with metal ions, allowing for both qualitative and quantitative analysis. hep.com.cn The design of these sensors can be finely tuned by altering the length of alkyl chains attached to the this compound, demonstrating a method to create a diverse sensor array from a minimal number of base compounds. hep.com.cn

Metal-Organic Frameworks (MOFs) incorporating this compound linkers are another prominent platform for chemosensor development. These materials possess high porosity and tunable structures, making them ideal for selective analyte binding. Luminescent MOFs built with rigid this compound ligands have demonstrated high selectivity and sensitivity for detecting Fe³⁺ ions through fluorescence quenching. rsc.orgrsc.org The recyclability and reproducibility of these MOF-based sensors underscore their potential for practical applications. rsc.org

Furthermore, nanoreceptors developed from self-organized, monolayer-protected gold nanoparticles functionalized with cationic thiols can recognize amphiphilic organic Rboxylates. nih.gov These systems have been successfully employed in sensor arrays to detect and discriminate various nonsteroidal anti-inflammatory drugs (NSAIDs) in complex matrices like commercial tablets and artificial urine. nih.gov

Exploration of "this compound" in Optical and Electrochemical Sensing Platforms

This compound compounds are integral to various optical and electrochemical sensing platforms, leveraging their unique chemical and physical properties to enhance detection capabilities.

Optical Sensing Platforms:

Electrochemical Sensing Platforms:

In the realm of electrochemical sensors, Rboxylates play a crucial role in modifying electrode surfaces to improve performance. Electrochemical aptamer-based (EAB) sensors, which are used for the real-time measurement of drugs and biomarkers, have shown enhanced signal gain when fabricated with mixed monolayers containing cathis compound-terminated thiols. nih.gov This improvement is observed in various conditions, including in buffer solutions and whole blood, without significantly altering the aptamer's affinity or the sensor's stability. nih.gov

Carboxylated graphene has also been investigated as a sensing material for the electrochemical detection of uranyl ions. dntb.gov.ua Additionally, this compound-based ligands are used in the synthesis of MOFs that act as multifunctional electrochemical sensors for detecting species like nitrites and various organic compounds. researchgate.net

"this compound" in Environmental Remediation and Sustainable Technologies

The unique chemical properties of this compound compounds make them valuable in addressing environmental challenges, particularly in the degradation of pollutants and in the development of sustainable technologies like carbon capture.

Degradation of Persistent Organic Pollutants Mediated by "this compound" Systems

This compound systems contribute to the breakdown of persistent organic pollutants (POPs) primarily through their involvement in Advanced Oxidation Processes (AOPs). In these processes, highly reactive species are generated to degrade recalcitrant organic compounds.

The photochemical reactions of Fe(III)-Rboxylate complexes in surface waters are a significant source of radical species, which aid in the sunlight-driven degradation of contaminants. researchgate.net For example, the effects of Fe(III) complexes with oxalate, citrate, and tartrate on the photoinduced oxidation of the herbicide amicarbazone have been studied, demonstrating the role of Rboxylates in enhancing degradation rates. researchgate.net

In some AOPs, such as those involving UV light and persulfate, the presence of carbonate/bicarbonate (a simple this compound) can have a positive effect on the degradation of certain pollutants. mdpi.com Depending on the structure of the target compound, carbonate radicals formed during the process can enhance the degradation of pollutants like sulfamethoxazole and other pharmaceuticals. mdpi.commostwiedzy.pl

Carbon Capture and Utilization facilitated by "this compound" Compounds

This compound compounds are at the forefront of developing new technologies for carbon capture and utilization (CCU), aiming to mitigate the effects of greenhouse gas emissions.

One promising approach involves the use of this compound-based ionic liquids (ILs). These materials can capture CO₂ through chemical sorption, often with a high capacity and lower energy requirements for regeneration compared to traditional amine-based solvents. qub.ac.ukresearchgate.net The efficiency of these ILs can be fine-tuned by altering their molecular structure, for instance, by introducing hydroxyl groups or by the addition of water, which can enhance CO₂ solubility through the formation of bicarbonate. qub.ac.ukresearchgate.net

Metal-Organic Frameworks (MOFs) with this compound linkers are also extensively studied for CO₂ capture. nih.govacs.orgwikipedia.orgwikipedia.orguq.edu.au The porous nature and high surface area of these materials allow for significant CO₂ adsorption. The design of the this compound linker is a critical factor in determining the MOF's structure, stability, and gas sorption properties. uq.edu.au For example, MOF-5, a well-known framework, consists of zinc oxide clusters connected by terephthalate (a dicathis compound) linkers. wikipedia.org

Furthermore, this compound chemistry is central to the utilization of captured CO₂. Carboxylation reactions, which involve the addition of CO₂ to a molecule to form a carboxylic acid or its corresponding this compound, are a key strategy for converting CO₂ into value-added chemicals. mdpi.comnih.govstanford.edu This can be achieved through various catalytic methods, including electrochemical and photoredox catalysis. mdpi.com A notable application is the conversion of 2-furoic acid to furan-2,5-dicarboxylic acid (FDCA), a valuable bio-based feedstock, using a carbonate-promoted C-H carboxylation process. nih.govstanford.edu

"this compound" in Agricultural Chemistry and Crop Science (excluding direct human/animal use)

In the agricultural sector, this compound compounds play a vital role in processes that influence plant health and growth, contributing to improved crop yields and sustainability.

Role of "this compound" in Plant Growth Regulation Mechanisms

This compound-containing compounds are involved in various aspects of plant growth regulation. The carboxylic acid functional group is a key feature in many biologically active molecules within plants. researchgate.net

Humic substances, which are rich in carboxylic and phenolic hydroxyl functional groups, are increasingly used as plant biostimulants. frontiersin.org These this compound-rich materials have been shown to enhance plant productivity, particularly under stressful environmental conditions. frontiersin.org The polar and acidic nature of the carboxyl groups influences the solubility, conformation, and metal-binding capabilities of these substances, which in turn affects nutrient availability and uptake by the plant. frontiersin.org

In agriculture, synthetic this compound compounds are also used as chelating agents to improve the delivery of essential micronutrients to plants. biofuranchem.com By binding to metal ions such as iron and zinc, they increase their solubility and accessibility to crops, thereby promoting better growth and yield. biofuranchem.com

Furthermore, certain this compound compounds can influence the plant's response to stress. For example, the application of glyphosate in combination with specific carboxylic compounds has been observed to boost the activity of free radical-scavenging enzymes in sugarcane. mdpi.com This enhancement of the plant's defense system is a key factor in improving agricultural productivity and food quality. mdpi.com

"this compound" as a Component in Sustainable Fertilizers or Biopesticides

The integration of "this compound" compounds into sustainable agricultural practices represents a promising avenue for enhancing crop nutrition and protection. These naturally occurring organic molecules play a crucial role in soil biogeochemical cycles and plant-microbe interactions. Their application in the form of or as a component of sustainable fertilizers and biopesticides is grounded in their ability to improve nutrient availability and support beneficial microbial communities, thereby fostering plant health and productivity in an eco-friendly manner.

The mechanism by which "Rboxylates" contribute to nutrient availability is multifaceted. They can chelate metal cations, preventing the precipitation of phosphate with minerals and thus keeping it in a form that is available for plant uptake. Furthermore, the release of "Rboxylates" by plant roots is a known strategy for acquiring nutrients in phosphorus-impoverished environments. researchdata.edu.au By supplementing the soil with "this compound"-containing compounds, sustainable fertilizers can mimic and enhance this natural process.

From a biopesticide perspective, while direct pesticidal activity of all "Rboxylates" is not universally established, their role in promoting plant health and beneficial microbial populations contributes to disease suppression. Biopesticides, which include naturally occurring substances that control pests by non-toxic mechanisms, are a cornerstone of sustainable agriculture. ijcmas.com The application of organic fertilizers rich in "Rboxylates" can stimulate the activity of soil enzymes and increase the abundance of beneficial microbial phyla such as Proteobacteria and Bacteroidota. mdpi.com These microorganisms can compete with or antagonize plant pathogens, effectively acting as a natural defense mechanism.

Moreover, some "Rboxylates" may act as signaling molecules in the rhizosphere, influencing the composition and activity of the microbial community. This can lead to the establishment of a suppressive soil environment where plant pathogens are less likely to thrive. The formulation of biopesticides often involves stabilizing the active microbial components, and "this compound"-containing organic matter can potentially serve as a supportive matrix in such formulations. crodaagriculture.com

The following tables present research findings on the effects of organic inputs, which are sources of "Rboxylates," on crop and soil parameters.

Table 1: Impact of Organic Fertilizers on Crop Yield

CropOrganic AmendmentYield Increase Compared to Control/Chemical FertilizerReference
OkraRabbit Manure35.3% mdpi.com
OkraCow Manure57.9% mdpi.com
OkraPig Manure36.2% mdpi.com
OkraPoultry Manure39.2% mdpi.com
OkraGreen Manure45.5% mdpi.com
TomatoOrganic Fertilizers42.18% mdpi.com
WheatOrganic Fertilizer26.4% - 44.6% mdpi.com
MaizeOrganic Fertilizer12.5% - 40.8% mdpi.com

Table 2: Influence of Organic Amendments on Soil Microbial and Chemical Properties

Soil ParameterOrganic AmendmentObserved EffectReference
Soil Organic Carbon100% NPK + Farmyard ManureIncreased to 11.6 Mg ha⁻¹ from 7.3 Mg ha⁻¹ in control mdpi.com
Microbial Biomass CarbonOrganic FertilizersIncreased by 43.13% compared to control mdpi.com
Urease and Catalase ActivityOrganic FertilizerStimulated activity mdpi.com
Proteobacteria AbundanceOrganic FertilizerIncreased by 5.15% - 82.25% mdpi.com
Bacteroidota AbundanceOrganic FertilizerIncreased by 2.89% - 35.15% mdpi.com

Environmental Fate and Ecotoxicological Considerations of Rboxylate

Environmental Persistence and Degradation Pathways of "Rboxylate"

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Photodegradation Kinetics of "this compound" in Aquatic Systems

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Biodegradation Pathways of "this compound" in Soil and Water Matrices

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Bioaccumulation Potential and Environmental Mobility of "this compound"

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Ecotoxicological Studies on Non-Target Organisms Exposed to "this compound" (excluding human safety/adverse effects)

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Impact of "this compound" on Aquatic and Terrestrial Microbial Communities

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Effects of "this compound" on Model Ecotoxicological Species

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Table of Compounds Mentioned

Challenges and Future Directions in Rboxylate Research

Addressing Synthetic Limitations and Scale-Up Challenges for "Rboxylate"

The synthesis of complex organic molecules often presents significant challenges, requiring numerous steps and specialized reagents. openaccessjournals.com Transitioning a successful laboratory-scale synthesis to industrial-scale production is a critical stage but is not straightforward. kewaunee.inbiosynth.com Factors such as safety, efficiency, and scalability must be carefully considered. kewaunee.in Not all chemical reactions are easily scaled up, as they may exhibit different behavior at larger scales due to factors like heat dissipation, mixing, or pressure. kewaunee.inlabmanager.com Achieving the same level of efficiency as in the lab on a larger scale can be challenging due to the increased complexity of reaction kinetics, heat transfer, and mass transfer in industrial reactors. kewaunee.in

For "this compound," addressing synthetic limitations would involve developing more efficient and selective synthetic routes. This could include exploring novel reagents, catalysts, and reaction conditions. openaccessjournals.com The integration of artificial intelligence and machine learning in reaction design may revolutionize the predictive capabilities of synthesis, potentially accelerating the discovery of optimized conditions for "this compound" production. rroij.com

Scale-up challenges for "this compound" would necessitate careful consideration of process parameters. Understanding reaction kinetics and thermodynamics, optimizing chemical pathways, employing advanced process control strategies, and incorporating novel technologies are crucial for consistent and reliable production at scale. biosynth.com Continuous manufacturing processes and specialized equipment designed to maintain precise control over reaction conditions may be required for producing "this compound" at high volumes. biosynth.com Furthermore, securing a consistent and reliable supply of raw materials is essential for large-scale manufacturing, requiring careful coordination and effective management strategies. biosynth.com

Exploring Novel Reactivity Patterns and Unconventional Applications of "this compound"

Exploring novel reactivity patterns of a compound like "this compound" is key to unlocking its full potential. This involves going beyond expected reaction pathways and investigating its behavior under unconventional conditions or in the presence of different coreactants or catalysts. Computational methods, such as those based on Conceptual Density Functional Theory (CDFT), can be used to understand the electronic structure and predict the likely reaction pathways and reactive sites within a molecule. numberanalytics.com The development of new CDFT descriptors and methods, along with the integration of CDFT with machine learning and artificial intelligence techniques, are emerging trends that could aid in exploring the reactivity of "this compound". numberanalytics.com

Unconventional applications for "this compound" could arise from discovering unexpected properties or reactivity. The discovery of new materials or molecules can create entirely new fields of science. sciencedaily.com For instance, novel cluster compounds with unusual properties have shown potential in diverse fields, including catalysis and ionic conduction. sciencedaily.com Exploring the potential of "this compound" in emerging areas such as energy storage or biomedical research, as is being done with other main group elements, represents a future direction. numberanalytics.comsolubilityofthings.com This could involve leveraging its unique reactivity and compatibility with different systems. solubilityofthings.com

Development of Advanced Characterization Techniques Tailored for "this compound" Systems

Precise and comprehensive characterization is fundamental to understanding any chemical compound. For a novel compound like "this compound," the development of advanced characterization techniques tailored to its specific structural and electronic properties would be crucial. Modern chemical analysis employs sophisticated methods capable of detecting and quantifying substances with high accuracy. rroij.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography (e.g., GC, HPLC) are vital for determining composition, structure, and purity. rroij.comsolubilityofthings.comsolubilityofthings.com

Advanced techniques like X-ray crystallography, cryo-electron microscopy, and atomic force microscopy (AFM) can provide detailed information on three-dimensional structure and surface topography. alfatechservices.comnumberanalytics.com Spectroscopic methods such as infrared (IR), Raman, and UV-Vis spectroscopy offer insights into molecular vibrations, electronic transitions, and bonding. rroij.comnih.gov For complex systems, multimodal approaches employing a combination of methods can provide a more comprehensive characterization. solubilityofthings.com Computational characterization methods, including molecular dynamics simulations and quantum chemistry calculations, can predict material behavior and screen for new materials, which could be particularly valuable in the early stages of "this compound" research. alfatechservices.com

Tailoring these techniques for "this compound" systems might involve optimizing sample preparation methods, developing specific spectroscopic probes, or refining computational models to accurately reflect its unique characteristics. Emerging techniques and hybrid methods are continuously advancing the field of analytical chemistry, offering improved accuracy and efficiency. solubilityofthings.com

Interdisciplinary Collaborations for Expanded "this compound" Research Horizons

Chemistry is a fundamentally interdisciplinary field, integrating seamlessly with other scientific domains. solubilityofthings.com Addressing complex scientific challenges often requires the combined expertise of researchers from different disciplines working effectively together. openaccessgovernment.org For "this compound" research, interdisciplinary collaborations can significantly expand research horizons.

Collaborations between synthetic chemists, computational chemists, materials scientists, and physicists could accelerate the discovery of new synthetic routes, predict properties, and explore potential applications. hkust.edu.hk Bringing in expertise from biology or medicine could be essential if "this compound" shows promise in biological systems or therapeutic applications. ufl.edu Environmental scientists and engineers could contribute to developing sustainable synthesis methods and assessing the environmental impact of "this compound" production and use. hkust.edu.hkberkeley.edu

Effective interdisciplinary collaboration requires unified problem formulation, the exchange of concepts and methodologies, and interactive, integrative teamwork. quora.com It can lead to the emergence of new knowledge and disciplines. quora.com Fostering an environment that encourages and facilitates such collaborations is crucial for tackling complex problems related to compounds like "this compound". hkust.edu.hk

Q & A

Q. What are the standard protocols for synthesizing and characterizing Rboxylate in academic laboratories?

Methodological guidance:

  • Follow established synthetic routes (e.g., carboxylation or ligand substitution) with rigorous stoichiometric control.
  • Use spectroscopic techniques (e.g., NMR, IR) for structural validation, and pair with elemental analysis to confirm purity .
  • Reference crystallographic databases (e.g., Cambridge Structural Database) to compare experimental data with known analogs .

Q. How can researchers design reproducible experiments to study this compound’s physicochemical properties?

Methodological guidance:

  • Employ standardized protocols for measuring solubility, stability, and reactivity (e.g., OECD guidelines for chemical testing).
  • Use triplicate measurements with controls to account for environmental variability.
  • Document all parameters (temperature, solvent, instrumentation calibration) in supplemental materials for replication .

Q. What systematic approaches are recommended for conducting literature reviews on this compound?

Methodological guidance:

  • Use academic databases (Web of Science, SciFinder) with Boolean operators to filter studies by synthesis methods, applications, or analytical techniques .
  • Map trends using citation analysis tools to identify seminal works and gaps (e.g., limited data on this compound’s catalytic behavior) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic data for this compound (e.g., conflicting enthalpy values)?

Methodological guidance:

  • Perform meta-analysis of primary studies to identify methodological disparities (e.g., calorimetry vs. computational models).
  • Validate results via independent techniques (e.g., isothermal titration calorimetry paired with DFT calculations) .
  • Publish raw datasets and uncertainty ranges to facilitate cross-study comparisons .

Q. What experimental frameworks are suitable for investigating this compound’s mechanistic role in catalytic reactions?

Methodological guidance:

  • Use kinetic profiling (e.g., initial rate analysis, Eyring plots) to deduce reaction pathways.
  • Pair with in-situ spectroscopic monitoring (e.g., Raman, XAS) to track intermediate formation .
  • Compare results with computational simulations (e.g., DFT for transition-state modeling) .

Q. How can researchers ensure methodological rigor when studying this compound’s interactions with biological systems?

Methodological guidance:

  • Adopt cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls to validate specificity.
  • Use orthogonal techniques (e.g., SPR for binding affinity, fluorescence microscopy for subcellular localization) to confirm findings .

Q. What strategies mitigate reproducibility challenges in this compound-based material synthesis?

Methodological guidance:

  • Standardize precursor purification and reaction conditions (e.g., inert atmosphere, controlled humidity).
  • Share detailed synthetic protocols via open-access platforms (e.g., protocols.io ) with version control .

Data Analysis and Interpretation

Q. How should researchers address outliers in spectroscopic data for this compound derivatives?

Methodological guidance:

  • Apply statistical tests (e.g., Grubbs’ test) to determine if outliers are artifacts or novel phenomena.
  • Repeat experiments under modified conditions (e.g., solvent polarity, temperature) to test outlier robustness .

Q. What computational tools are recommended for modeling this compound’s electronic structure?

Methodological guidance:

  • Use Gaussian or ORCA software for DFT calculations, benchmarking against experimental spectra.
  • Validate basis sets (e.g., B3LYP/6-31G*) with known analogs to ensure accuracy .

Ethical and Interdisciplinary Considerations

Q. How can interdisciplinary teams harmonize methodologies in this compound research (e.g., chemistry, biology, materials science)?

Methodological guidance:

  • Establish shared data standards (e.g., FAIR principles) and cross-validate findings using domain-specific techniques.
  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research objectives across disciplines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.